molecular formula C7H10N2O B1295932 5-Amino-2-methoxy-4-picoline CAS No. 6635-91-2

5-Amino-2-methoxy-4-picoline

Cat. No. B1295932
CAS RN: 6635-91-2
M. Wt: 138.17 g/mol
InChI Key: PADDNCJJHROILV-UHFFFAOYSA-N
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Description

The compound 5-Amino-2-methoxy-4-picoline does not appear to be directly discussed in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and synthesis of similar molecules. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves cyclization reactions and degradation processes that could be relevant to understanding the synthesis of 5-Amino-2-methoxy-4-picoline .

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions, as seen in the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one. This compound was synthesized through a series of reactions starting from a dione compound, which was then chlorinated and treated with ammonia . Such a method could potentially be adapted for the synthesis of 5-Amino-2-methoxy-4-picoline by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 5-Amino-2-methoxy-4-picoline is not directly analyzed in the papers, the structure of similar compounds, such as 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, has been confirmed through synthesis and could provide a template for understanding the structural aspects of 5-Amino-2-methoxy-4-picoline .

Chemical Reactions Analysis

The papers describe various chemical reactions, including thermolysis and photolysis of 5-amino-4-methoxycarbonyl-Δ^2-1,2,3-triazolines, which lead to the formation of amidines and diazoethane derivatives. These reactions are influenced by the substituents on the nitrogen atom, which can guide the selectivity of the reaction products . This information could be useful in predicting the reactivity of 5-Amino-2-methoxy-4-picoline under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Amino-2-methoxy-4-picoline are not directly reported in the papers. However, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles provides an example of a heterocyclization reaction with amines that is simple, mild, and environmentally friendly, yielding products with high efficiency . This suggests that similar conditions could be applied to synthesize and study the properties of 5-Amino-2-methoxy-4-picoline.

Scientific Research Applications

  • Organic Nonlinear Optical (NLO) Single Crystals

    • Field : Materials Science
    • Application : The compound 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB), which is structurally similar to 5-Amino-2-methoxy-4-picoline, is used in the growth of organic nonlinear optical (NLO) single crystals .
    • Method : The crystals are grown by a slow solvent evaporation (SSE) method. The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .
    • Results : The second order hyperpolarizability of the 2A4MP4HB crystal was analyzed theoretically .
  • Suzuki Cross-Coupling Reaction

    • Field : Organic Chemistry
    • Application : A compound similar to 5-Amino-2-methoxy-4-picoline, 5-bromo-2-methylpyridin-3-amine, is used in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives .
    • Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids is catalyzed by palladium .
    • Results : The reaction produces a series of novel pyridine derivatives in moderate to good yield .
  • Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors 2- (2-hydroxyethylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole and 2- (2,3-dihydroxypropylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole starting from 2-fluoro-4-methylpyridine is reported .
    • Method : The synthesis starts from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
    • Results : Using this optimized protocol, both enantiomers of potent inhibitor were synthesized. Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
  • Formation of Methoxo-Bridged Copper (II) Complexes

    • Field : Inorganic Chemistry
    • Application : 2-Amino-4-methylpyridine, a compound similar to 5-Amino-2-methoxy-4-picoline, acts as a ligand and forms methoxo-bridged copper (II) complexes .
    • Method : The compound acts as a ligand to form complexes with copper (II) .
    • Results : The formation of methoxo-bridged copper (II) complexes .
  • Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors 2- (2-hydroxyethylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole and 2- (2,3-dihydroxypropylsulfanyl)-4- (4-fluorophenyl)-5- (2-aminopyridin-4-yl)imidazole starting from 2-fluoro-4-methylpyridine is reported .
    • Method : The synthesis starts from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
    • Results : Using this optimized protocol, both enantiomers of potent inhibitor were synthesized. Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
  • Formation of Methoxo-Bridged Copper (II) Complexes

    • Field : Inorganic Chemistry
    • Application : 2-Amino-4-methylpyridine, a compound similar to 5-Amino-2-methoxy-4-picoline, acts as a ligand and forms methoxo-bridged copper (II) complexes .
    • Method : The compound acts as a ligand to form complexes with copper (II) .
    • Results : The formation of methoxo-bridged copper (II) complexes .

Safety And Hazards

The safety information for “5-Amino-2-methoxy-4-picoline” includes hazard statements H302 and H319 . Precautionary statements include P264, P270, P280, P301 + P312, P305 + P351 + P338, and P337 + P313 . The compound is classified as Acute Tox. 4 Oral and Eye Irrit. 2 . It is recommended to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion . Use should be under a chemical fume hood, and personal protective equipment/face protection should be worn .

properties

IUPAC Name

6-methoxy-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADDNCJJHROILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287774
Record name 5-Amino-2-methoxy-4-picoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methoxy-4-picoline

CAS RN

6635-91-2
Record name 6-Methoxy-4-methyl-3-pyridinamine
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Record name NSC 52458
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Record name 6635-91-2
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Record name 5-Amino-2-methoxy-4-picoline
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Record name 6-methoxy-4-methylpyridin-3-amine
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Synthesis routes and methods I

Procedure details

A mixture of stannous chloride dihydrate (41 g) and concentrated hydrochloric acid (40 ml) was added slowly to a solution of 2-methoxy-4-methyl-5-nitropyridine (5.1 g) in acetic acid (40 ml), maintaining the temperature below 35° C. The resulting mixture was stirred at room temperature for 2 hours, and then allowed to stand overnight in the refrigerator. The solid was collected and both solid and supernatant were separately basified with a 20% sodium hydroxide solution. The product was extracted with chloroform, combined, dried (anhydrous magnesium sulfate) and concentrated to give 3.9 g of the title compound as a solid, suitable for use in the next reaction.
[Compound]
Name
stannous chloride dihydrate
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-methoxy-4-methyl-5-nitropyridine 4-Methyl-5-nitro-2-pyrrolidin-1-ylpyridine (1.68 g, 10.0 mmol) and 10% palladium on carbon (168 mg) in tetrahydrofuran (10 mL) was stirred under hydrogen atmosphere at room temperature for 6 hr. Catalyst was removed by filtration and the filtrate was concentrated in vacuo to give the title compound (1.31 g, 9.49 mmol, 95%) as a pale brown solid.
Name
2-methoxy-4-methyl-5-nitropyridine 4-Methyl-5-nitro-2-pyrrolidin-1-ylpyridine
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
168 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Yue, J Liu, T Shi, M Chen, Y Li, J Du, H Jiang, X Yang… - Plants, 2019 - mdpi.com
Lycoris longituba, belonging to the Amaryllidaceae family, is a perennial bulb bearing flowers with diverse colors and fragrance. Selection of cultivars with excellent colored and scented …
Number of citations: 30 www.mdpi.com

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